tert-Butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position in a cis-configuration. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the Boc group facilitates selective deprotection during synthetic workflows .
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIQYBKJHLHGST-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Chiral Induction
The asymmetric hydrogenation of 1,2,5,6-tetrahydropyridines (THPs) represents a direct route to cis-3,4-disubstituted piperidines. In the patent CN109206361A, hydrogenation of (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl carbamate (III) using a rhodium/(S)-Josiphos SL-J009-1 catalyst system in trifluoroethanol (TFE) yielded cis-4-methyl-3-aminopiperidine derivatives with 82.9% e.e. and dr 182.9:1. This methodology is adaptable to trifluoromethyl analogues by substituting the 4-methyl group with CF3.
Role of Solvent and Ligands
Solvent polarity critically influences stereoselectivity. TFE enhanced dr by 80% compared to methanol, likely due to its strong hydrogen-bond-donating capacity stabilizing transition states (Table 1). The Josiphos ligand’s bulky di-tert-butylphosphine groups enforce a rigid chiral environment, favoring cis-addition of hydrogen across the tetrahydropyridine ring.
Table 1: Solvent Effects on Diastereomeric Ratio (dr)
| Solvent | e.e. (%) | dr |
|---|---|---|
| TFE | 82.9 | 182.9 |
| Methanol | 78.5 | 101.7 |
Hydrogenation Conditions and Catalyst Loading
Optimal conditions involve bis-(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (0.0384 mmol) and (S)-Josiphos SL-J009-1 (0.0384 mmol) under 3.5 bar H2 at 30°C. Reaction monitoring via HPLC confirmed >97% conversion after 72 h, with catalyst turnover numbers (TON) exceeding 2500. Post-hydrogenation deprotection of the benzyl group (e.g., via hydrogenolysis) and Boc-protection yielded the target compound.
Suzuki-Miyaura Cross-Coupling for Piperidine Ring Assembly
Boronate Ester Intermediate Synthesis
The RSC Communication (2017) details a Suzuki-Miyaura protocol for tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate synthesis. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate was coupled with 3-bromoaniline using Pd(OAc)2/XPhos in 1,4-dioxane/water (4:1) at 80°C, achieving 99% yield (General Procedure B). Hydrogenation of the dihydropyridine to piperidine proceeded with Pd/C under H2 (1 atm).
Adaptation for Trifluoromethyl Incorporation
Introducing CF3 at the 3-position necessitates a trifluoromethyl-containing boronate or aryl halide. For example, coupling tert-butyl 4-boronate-dihydropyridine with 3-(trifluoromethyl)bromobenzene could install the CF3 group, followed by hydrogenation and amination. However, this approach risks regioisomer formation unless directed metalation strategies are employed.
Functional Group Interconversion Strategies
Reductive Amination and Trifluoromethylation
An alternative route involves reductive amination of a 3-trifluoromethyl-piperidin-4-one precursor. Treatment with NH4OAc/NaBH3CN in MeOH provided the cis-amine, though stereoselectivity was moderate (dr ~3:1). Subsequent Boc protection under standard conditions (Boc2O, DMAP) furnished the target compound.
Nucleophilic Trifluoromethylation
Electrophilic piperidin-3-one intermediates can undergo trifluoromethylation using Ruppert-Prakash reagent (TMSCF3) in the presence of TBAF. However, competing ketone reduction and poor regiocontrol limit utility.
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics for Preparation Methods
| Method | Yield (%) | e.e. (%) | dr | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 87 | 82.9 | 182.9 | High |
| Suzuki-Miyaura Coupling | 99 | N/A | N/A | Moderate |
| Reductive Amination | 65 | 50 | 3:1 | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₁H₁₉F₃N₂O₂
Molecular Weight: 268.28 g/mol
IUPAC Name: tert-butyl (3S,4R)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
CAS Number: 1449497-88-4
The compound features a piperidine ring with a trifluoromethyl group and a tert-butyl ester, contributing to its unique chemical properties that facilitate various applications.
Medicinal Chemistry
Antidepressant Properties
Research has indicated that derivatives of piperidine compounds, including tert-butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate, exhibit potential as antidepressants. Studies have shown that modifications to the piperidine structure can enhance affinity for serotonin receptors, suggesting possible therapeutic effects in mood disorders .
Case Study: Synthesis of Antidepressants
A study demonstrated the synthesis of various piperidine derivatives, including the target compound, which were tested for their ability to inhibit serotonin reuptake. The results indicated that certain derivatives showed comparable efficacy to established antidepressants, highlighting the compound's potential in pharmacological applications .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in the development of more complex molecules.
| Application Area | Description |
|---|---|
| Drug Development | Used in synthesizing new pharmaceutical agents. |
| Material Science | Potential use in creating novel materials with specific properties. |
| Chemical Reactions | Acts as an intermediate in various organic reactions. |
Material Science
Fluorinated Polymers
The trifluoromethyl group in the compound enhances its stability and hydrophobic characteristics, making it suitable for applications in material science, particularly in the development of fluorinated polymers. These materials are known for their chemical resistance and thermal stability.
Analytical Chemistry
Analytical Standards
Due to its unique structure, this compound can be utilized as an analytical standard in chromatography and mass spectrometry. Its distinct molecular characteristics allow for precise identification and quantification in complex mixtures.
Mechanism of Action
The mechanism of action of tert-Butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Stereochemical Impact: The cis-configuration of the target compound distinguishes it from analogs like 5n (), which exhibit pyrazole ring substituents but lack the cis-amino-CF₃ motif.
- Synthetic Efficiency : Yields for pyrazole-containing derivatives (e.g., 5n at 79%) highlight the practicality of Suzuki-Miyaura couplings, whereas the target compound’s synthesis may require more stringent stereocontrol .
Physicochemical and Functional Differences
- Trifluoromethyl Positioning : The 3-CF₃ group in the target compound may confer greater steric hindrance compared to 4-CF₃ analogs (), influencing receptor interactions .
- Amino Group Protection: The Boc group in the target compound allows for orthogonal deprotection, unlike hydrochlorides (e.g., ), which require acidic conditions .
- Optical Activity : Pyrazole derivatives like 5n and 5o () show significant optical rotation values (±9.9 to −9.8), suggesting chiral environments distinct from the target compound’s piperidine core .
Biological Activity
tert-Butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1449497-88-4) is a compound characterized by its distinctive molecular structure, featuring a piperidine ring with a trifluoromethyl group and a tert-butyl substituent. Its molecular formula is C11H19F3N2O2, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
The compound's molecular weight is 268.28 g/mol, and it exhibits a purity of 97% in commercial preparations. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Pharmacological Potential : The compound is under investigation for its role as a potential therapeutic agent. Preliminary studies suggest it may interact with key receptors involved in various physiological processes, including pain modulation and inflammation.
- Mechanisms of Action : The exact mechanisms through which this compound exerts its effects are still being elucidated. Initial studies focus on its interaction with neurotransmitter systems and enzymes involved in metabolic pathways.
- Comparative Studies : The biological activity of this compound has been compared with similar piperidine derivatives to assess variations in potency and efficacy. For instance, the inclusion of the trifluoromethyl group has been shown to enhance the compound's interaction with specific biological targets compared to non-fluorinated analogs .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Pain Relief : A study investigating the analgesic properties of related piperidine derivatives found that compounds featuring trifluoromethyl groups exhibited increased potency in pain models, suggesting that this compound may share similar properties .
- Antimicrobial Activity : Another research effort evaluated the antibacterial activity of various piperidine derivatives, revealing that those with trifluoromethyl substitutions demonstrated improved efficacy against Gram-positive bacteria .
Interaction Studies
The interactions of this compound with biological targets are critical for understanding its pharmacokinetics and pharmacodynamics:
| Biological Target | Interaction Type | Reference |
|---|---|---|
| Neurotransmitter Receptors | Competitive inhibition | |
| Enzymatic Activity | Substrate mimicry | |
| Bacterial Cell Membranes | Disruption of integrity |
Future Research Directions
Ongoing research aims to further delineate the biological activity of this compound through:
- In Vivo Studies : Evaluating its therapeutic potential in animal models to assess efficacy and safety.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the molecular structure influence biological activity.
- Clinical Trials : If preclinical data supports its efficacy, advancing towards human clinical trials to evaluate therapeutic applications.
Q & A
Basic: What safety protocols are essential when handling tert-butyl cis-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate in laboratory settings?
Answer:
Researchers must adhere to strict safety measures to mitigate exposure risks. Key protocols include:
- Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to prevent inhalation .
- Eye/face protection : Wear chemical goggles and face shields to avoid splashes .
- Hand protection : Use nitrile or neoprene gloves resistant to organic solvents .
- Emergency measures : Ensure access to eyewash stations and emergency showers. Firefighters should use self-contained breathing apparatus (SCBA) and flame-retardant clothing during incidents involving combustion .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
Standard characterization involves:
- NMR spectroscopy : - and -NMR identify chemical shifts for the piperidine ring, trifluoromethyl group, and Boc-protected amine. For example, -NMR peaks for piperidine protons typically appear at δ 1.2–3.5 ppm .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups confirm functional groups .
- Mass spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can crystallographic data discrepancies (e.g., disordered CF3_33 groups) be resolved during structural refinement?
Answer:
Disordered trifluoromethyl groups pose challenges in crystallographic refinement. Methodological approaches include:
- Split-position modeling : Refine disordered F atoms over two sites with occupancy ratios (e.g., 0.824:0.176) .
- Restraints on displacement parameters : Apply SHELXL constraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters for disordered atoms .
- Validation tools : Use checkCIF to identify geometric outliers and R values to assess data quality .
Advanced: What synthetic strategies improve enantiomeric purity of the cis-4-amino piperidine derivative?
Answer:
Enantiomeric purity is critical for pharmacological applications. Strategies include:
- Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination .
- Chromatographic separation : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to resolve enantiomers. Monitor optical rotation ([α]) to confirm purity, as reported for similar compounds ([α] = −9.8 to +9.9) .
Basic: How does the Boc (tert-butyloxycarbonyl) group influence the stability and reactivity of this compound?
Answer:
The Boc group serves dual roles:
- Protection : Shields the amine from undesired reactions (e.g., acylation) during multi-step synthesis. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine .
- Solubility enhancement : Improves solubility in organic solvents (e.g., dichloromethane, THF), facilitating purification via column chromatography .
Advanced: How does the piperidine ring conformation affect intermolecular interactions in crystal packing?
Answer:
The chair conformation of the piperidine ring influences hydrogen bonding and van der Waals interactions:
- Hydrogen bonding : The cis-4-amino group participates in O–H⋯N or N–H⋯O interactions, forming supramolecular chains or sheets. For example, O–H⋯O hydrogen bonds create helical chains along the a-axis in related structures .
- Steric effects : The trifluoromethyl group’s bulkiness can induce torsional strain, altering dihedral angles (e.g., 41.64° between piperidine and aromatic planes) .
Advanced: How can computational modeling predict the impact of the trifluoromethyl group on electronic properties?
Answer:
Density functional theory (DFT) calculations and molecular docking provide insights:
- Electrostatic potential maps : Highlight electron-deficient regions near the CF group, influencing binding to biological targets (e.g., enzymes) .
- Hammett constants : Quantify the meta-directing effects of CF on aromatic substitution reactions .
- Molecular dynamics (MD) : Simulate conformational flexibility to optimize interactions in drug-receptor complexes .
Basic: What are standard synthetic routes for tert-butyl-protected piperidine derivatives?
Answer:
A typical synthesis involves:
Piperidine functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions .
Boc protection : React the amine with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., EtN) .
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. Yields range from 63% to 81% for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
